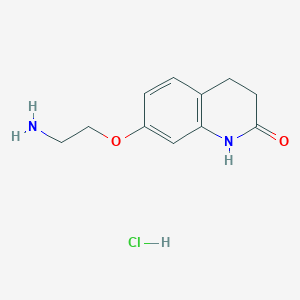

7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

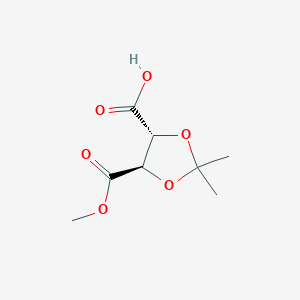

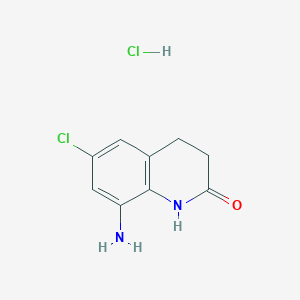

The compound “7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . The presence of an aminoethoxy group at the 7th position and a hydrochloride indicates that this compound might be a salt of the corresponding amine .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by the introduction of the aminoethoxy group at the 7th position. The quinoline ring could potentially be synthesized through methods such as the Skraup synthesis, Doebner-Miller reaction, or Combes quinoline synthesis . The aminoethoxy group could potentially be introduced through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring system, with an aminoethoxy group attached at the 7th position. The presence of nitrogen in the ring system and in the aminoethoxy group would likely result in the compound exhibiting basic properties .Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo electrophilic aromatic substitution reactions at the positions activated by the nitrogen atom in the ring . The aminoethoxy group could also potentially participate in reactions, such as those involving the formation or cleavage of amide bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As a quinoline derivative, it would likely be a crystalline solid under normal conditions. The presence of the aminoethoxy group and the hydrochloride salt form would likely make it soluble in water .Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride, also known as Aviglycine-HCl, is the biosynthesis of ethylene in plants . Ethylene is a plant hormone that regulates growth and development, including fruit ripening, flower wilting, and leaf fall .

Mode of Action

Aviglycine-HCl inhibits the biosynthesis of ethylene . By interacting with the enzymes involved in the ethylene biosynthesis pathway, it prevents the production of ethylene, thereby influencing plant growth and development .

Biochemical Pathways

The compound affects the ethylene biosynthesis pathway . Ethylene is synthesized from methionine, which is converted to S-adenosylmethionine (SAM) by the enzyme SAM synthetase. SAM is then converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase. Finally, ACC is converted to ethylene by ACC oxidase. Aviglycine-HCl inhibits this final step, reducing the production of ethylene .

Pharmacokinetics

It is distributed throughout the plant, where it interacts with the ethylene biosynthesis pathway .

Result of Action

By inhibiting the production of ethylene, Aviglycine-HCl can control plant growth and development . This includes delaying fruit ripening and extending the shelf life of fruits, which can be beneficial for agricultural applications .

Propriétés

IUPAC Name |

7-(2-aminoethoxy)-3,4-dihydro-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c12-5-6-15-9-3-1-8-2-4-11(14)13-10(8)7-9;/h1,3,7H,2,4-6,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEVEUQXPYCRDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

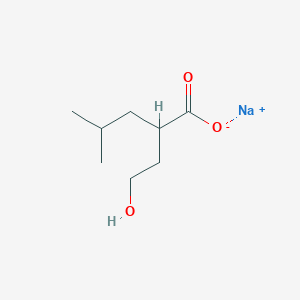

![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)